

5-Tert-Butylpyrazin-2-OL: Technical Guide and Application Profile

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Compound of Interest

Compound Name: 5-Tert-butylpyrazin-2-OL

CAS No.: 1159820-93-5

Cat. No.: B2821790

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Executive Summary

5-tert-butylpyrazin-2-ol (CAS: 1159820-93-5) is a functionalized pyrazine derivative characterized by the presence of a bulky tert-butyl group at the C5 position.^{[1][2]} Unlike the parent pyrazin-2-ol, this compound exhibits enhanced lipophilicity and unique steric properties, making it a valuable scaffold in Fragment-Based Drug Discovery (FBDD). It serves as a critical intermediate for synthesizing kinase inhibitors and viral polymerase inhibitors where metabolic stability at the C5 position is required. This guide explores its tautomeric identity, synthesis protocols, and downstream utility in medicinal chemistry.

Chemical Identity & Tautomerism

The compound exists in a prototropic tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. While often cataloged as "pyrazin-2-ol," the pyrazin-2(1H)-one tautomer is thermodynamically favored in the solid state and in polar solvents.

Property	Detail
IUPAC Name	5-tert-butylpyrazin-2-ol (or 5-tert-butylpyrazin-2(1H)-one)
CAS Number	1159820-93-5
Molecular Formula	C ₈ H ₁₂ N ₂ O
Molecular Weight	152.19 g/mol
SMILES	OC1=NC=C(C(C)(C)C)N=C1
InChI Key	RQRWZFJMPKHYIC-UHFFFAOYSA-N

The Tautomeric Equilibrium

Understanding the dominant tautomer is critical for docking studies and solubility profiling. The tert-butyl group exerts a steric influence but does not alter the fundamental preference for the amide-like (oxo) tautomer in solution.

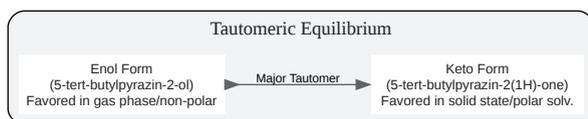


Figure 1: Prototropic tautomerism. The keto form (right) is the reactive species in N-alkylation.

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Physicochemical Profiling

The tert-butyl moiety significantly alters the physicochemical landscape compared to the unsubstituted pyrazinone, increasing solubility in organic solvents like dichloromethane (DCM) and lowering water solubility.

Property	Value / Description	Source/Note
LogP (Predicted)	~1.48	Enhanced lipophilicity vs. Pyrazin-2-ol (LogP ~ -0.5)
pKa (Acidic)	~8.5 - 9.0	Deprotonation of N1-H / O-H
pKa (Basic)	~0.5 - 1.0	Protonation of N4
Solubility	Soluble in DMSO, MeOH, DCM; Low in Water	tert-butyl group disrupts H-bonding network
Melting Point	>150°C (Typical for pyrazinones)	Exact value rarely reported; solid at RT
Appearance	White to off-white crystalline solid	

Synthesis Protocols

Two primary routes exist for accessing **5-tert-butylpyrazin-2-ol**. The De Novo route constructs the ring, while the Hydrolytic route transforms a precursor.

Method A: Condensation (De Novo Synthesis)

This method is preferred for generating the core from acyclic precursors.

- Reagents: Glycinamide hydrochloride, 3,3-dimethyl-2-oxobutanal (tert-butyl glyoxal), Sodium Hydroxide (NaOH).
- Mechanism: Schiff base formation followed by cyclization.

Protocol:

- Preparation: Dissolve glycinamide HCl (1.0 eq) in Methanol at -10°C.
- Condensation: Add 3,3-dimethyl-2-oxobutanal (1.1 eq) dropwise.
- Cyclization: Add aqueous NaOH (2.5 eq) slowly to maintain pH > 10.

- Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.
- Workup: Acidify with HCl to pH ~5 to precipitate the product. Filter and recrystallize from Ethanol/Water.

Method B: Hydrolysis of 2-Chloro-5-tert-butylpyrazine

Used when the chlorinated precursor is commercially available.

- Reagents: 2-Chloro-5-tert-butylpyrazine, conc. HCl or NaOH/DMSO.
- Protocol: Reflux the chloro-pyrazine in 6N HCl for 4–6 hours. The product precipitates upon neutralization.

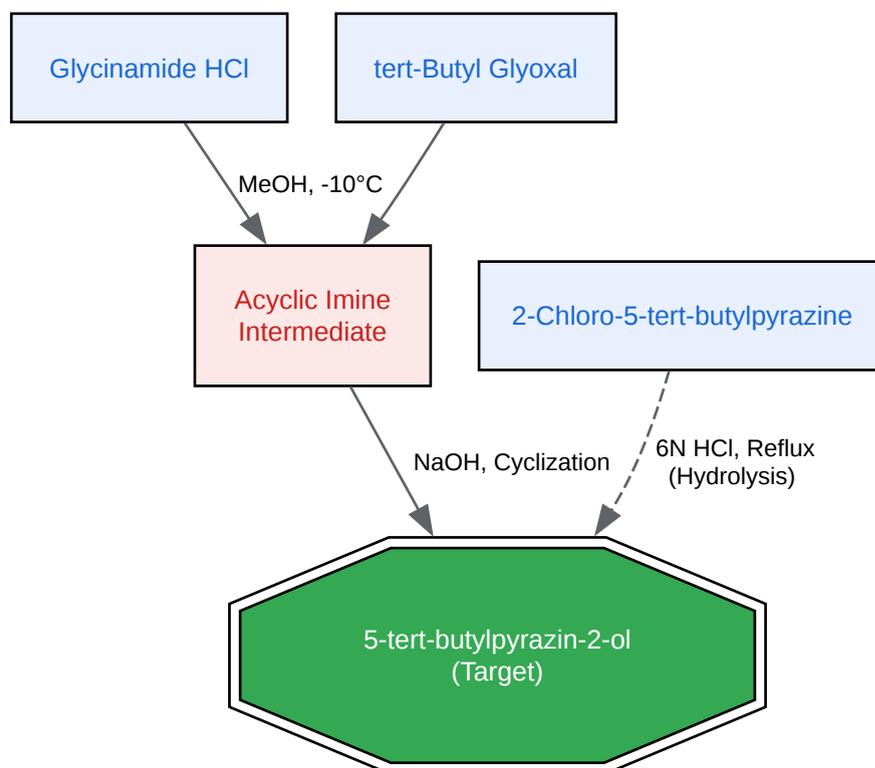


Figure 2: Synthetic pathways. Method A (Solid) is de novo; Method B (Dashed) is hydrolytic.

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Applications in Drug Discovery

The **5-tert-butylpyrazin-2-ol** scaffold is utilized primarily as a building block to introduce the pyrazine ring into larger bioactive molecules.

Functionalization via Triflation/Chlorination

As described in patent literature (e.g., Patexia Ref 1), the hydroxyl group is often converted to a leaving group (Triflate or Chloride) to enable cross-coupling.

- Reaction: Product + Triflic Anhydride () + Pyrazin-2-yl triflate.
- Utility: The triflate undergoes Suzuki-Miyaura coupling to attach aryl groups, creating kinase inhibitors.

Metabolic Blocking

The tert-butyl group at C5 acts as a metabolic blocker. In many pyrazine drugs, the C5 position is susceptible to oxidative metabolism by Cytochrome P450. The bulky tert-butyl group sterically hinders this oxidation, prolonging the half-life () of the drug candidate.

Bioisostere for Pyridinones

It serves as a lipophilic bioisostere for 2-pyridinones (e.g., in p38 MAP kinase inhibitors), offering different hydrogen bonding vectors and improved membrane permeability due to the tert-butyl shield.

Safety & Handling

- Hazards: Classified as Irritant (Skin/Eye).
- Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Hygroscopic.

- PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
- Stability: Stable under normal conditions but avoid strong oxidizing agents.

References

- Chemical Identity & CAS: ChemScene. **5-Tert-butylpyrazin-2-ol** Product Data. [Link](#)
- Synthesis Application (Triflation): Patexia. Therapeutic compounds and methods (Patent Application US20240287055). [Link](#)
- General Pyrazine Synthesis: BenchChem. Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine. [Link](#)
- Tautomerism Context: National Institutes of Health (NIH). On the Tautomerism of N-Substituted Pyrazolones. [Link](#) (Cited for general heterocycle tautomerism principles).
- Metabolic Stability: Bioorganic & Medicinal Chemistry Letters. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine. [Link](#) (Analogous chemistry for tert-butyl metabolic blocking).

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Sources

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